Product packaging for 1-(Pyrazin-2-yl)piperidin-4-one(Cat. No.:CAS No. 116247-99-5)

1-(Pyrazin-2-yl)piperidin-4-one

Cat. No.: B3375965
CAS No.: 116247-99-5
M. Wt: 177.2 g/mol
InChI Key: XPCSQADQDLPZMM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Pyrazine (B50134) Frameworks in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most important and frequently encountered scaffolds in drug discovery. nih.gov Its saturated and flexible nature allows it to be a versatile component in molecular design, often contributing to improved pharmacokinetic properties of drug candidates. nih.gov The piperidine moiety is a key structural element in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. chemrevlett.com The synthesis of piperidine derivatives, including piperidinones, is a well-established area of research, with a multitude of methods developed for their construction and functionalization. nih.gov

Similarly, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a crucial scaffold in medicinal chemistry. nih.gov Pyrazine and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The presence of two nitrogen atoms in the pyrazine ring allows for multiple points of interaction with biological targets and provides opportunities for diverse chemical modifications. nih.gov

The combination of piperidine and pyrazine motifs within a single molecule represents a compelling strategy in drug design, aiming to synergize their respective beneficial properties and explore novel chemical space for therapeutic intervention.

Historical Context of Related Heterocyclic Compounds in Academic Inquiry

The journey into the world of heterocyclic chemistry began in the 19th century, running parallel to the broader development of organic chemistry. nih.gov Early discoveries, such as the isolation of alloxan (B1665706) from uric acid by Brugnatelli in 1818 and the production of furfural (B47365) from starch by Dobereiner in 1832, marked the initial forays into this complex and fascinating field. nih.govfrontiersin.org The isolation of pyrrole (B145914) from the dry distillation of bones by Runge in 1834 further expanded the known landscape of heterocyclic compounds. nih.govfrontiersin.org

Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from the oil obtained by heating animal bones to high temperatures. researchgate.net Its chemical structure, analogous to benzene (B151609) with a nitrogen atom replacing a C-H unit, was later proposed by Wilhelm Körner and James Dewar and subsequently confirmed. researchgate.net The first synthesis of pyrazine was reported in 1876 by Staedel and Rugheimer, involving the reaction of 2-chloroacetophenone (B165298) with ammonia, followed by condensation and oxidation. nih.gov

Initially, the primary applications of these compounds were in the dye industry, with discoveries like Perkin's mauve, a phenazine (B1670421) dye, revolutionizing the field. uni.lu However, as the understanding of their chemical properties and biological roles grew, so did their importance in academia and industry, particularly in the realm of pharmaceuticals. The elucidation of the role of purine (B94841) and pyrimidine (B1678525) heterocycles in the genetic code by Chargaff in 1951 underscored the fundamental importance of these structures in the processes of life. nih.gov

Rationale for Investigating "1-(Pyrazin-2-yl)piperidin-4-one"

The specific impetus for the investigation of "this compound" stems from the confluence of the well-documented pharmacological potential of its constituent heterocyclic systems: the pyrazine ring and the piperidin-4-one core. The synthesis of hybrid molecules that incorporate two or more distinct pharmacophores is a widely employed strategy in medicinal chemistry to access novel chemical entities with potentially enhanced or unique biological activities.

The pyrazine moiety is a known component of various biologically active molecules, with research highlighting its role in compounds with anticancer and anti-inflammatory activities. nih.govmdpi.com The incorporation of a pyrazine ring into a new molecular framework is therefore a rational approach in the search for novel therapeutic agents.

The piperidin-4-one scaffold is a versatile building block in organic synthesis. chemrevlett.com The ketone functionality provides a convenient handle for a wide range of chemical transformations, allowing for the introduction of further diversity and complexity into the molecular structure. This can lead to the generation of libraries of related compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. Research on related structures, such as 1-(pyridin-2-yl)piperazine derivatives, has shown potential for activities like serotonin (B10506) reuptake inhibition, suggesting that the combination of a nitrogen-containing aromatic heterocycle with a piperidine or piperazine (B1678402) ring can target neurological pathways. nih.govresearchgate.net Furthermore, the structural motif of an aryl group attached to a piperidine ring is found in compounds investigated for a variety of therapeutic applications, including as protein kinase B (Akt) inhibitors for cancer therapy. nih.gov

Therefore, the investigation of "this compound" is a logical step in the exploration of new chemical space for drug discovery. It combines a pharmacologically relevant pyrazine ring with a synthetically versatile piperidin-4-one core, creating a platform for the development of new compounds with potential therapeutic value across a range of diseases.

PropertyValue
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
Appearance Solid (predicted)
XLogP3 0.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 177.090212 g/mol
Monoisotopic Mass 177.090212 g/mol
Topological Polar Surface Area 53.9 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 224

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B3375965 1-(Pyrazin-2-yl)piperidin-4-one CAS No. 116247-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSQADQDLPZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305307
Record name 1-(2-Pyrazinyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116247-99-5
Record name 1-(2-Pyrazinyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116247-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyrazinyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyrazin 2 Yl Piperidin 4 One and Analogues

Retrosynthetic Analysis of the 1-(Pyrazin-2-yl)piperidin-4-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection strategies focus on the formation of the C-N bond between the pyrazine (B50134) and piperidin-4-one rings, or the construction of the piperidin-4-one ring itself.

A key disconnection occurs at the C-N bond, which simplifies the target molecule into two synthons: a pyrazinyl cation and a piperidin-4-one anion, or a pyrazinyl anion and a piperidin-4-one cation. The most practical corresponding reagents for these synthons are a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) and piperidin-4-one. researchgate.net This approach suggests a forward synthesis involving either a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction.

Alternatively, disconnection within the piperidin-4-one ring can be considered. This more complex approach could involve precursors like a 2-aminopyrazine (B29847) and a suitable C4 dielectrophile, which would cyclize to form the piperidinone ring. However, this method is generally less favored due to potential challenges in controlling the cyclization and managing side reactions.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound have historically relied on established reaction types, often involving the initial formation of the piperidin-4-one ring followed by the attachment of the pyrazine moiety.

The piperidin-4-one core can be assembled through various condensation reactions. While methods like the Dieckmann condensation of N-substituted bis(2-carboalkoxyethyl)amines are fundamental for creating substituted piperidinones, it is more common in this specific synthesis to utilize pre-existing piperidin-4-one or a protected version of it.

The introduction of the pyrazine group onto the nitrogen atom of piperidin-4-one is a crucial step. A classic approach is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting piperidin-4-one with an electron-deficient halopyrazine, such as 2-chloropyrazine. The reaction is typically facilitated by a base, like potassium carbonate or triethylamine, and requires elevated temperatures. The electron-withdrawing nitrogen atoms in the pyrazine ring make it susceptible to nucleophilic attack by the secondary amine of piperidin-4-one. Solvents with high boiling points, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used to achieve the necessary reaction conditions.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more efficient and milder alternatives for the preparation of this compound, with transition-metal catalysis and microwave-assisted synthesis being at the forefront.

The Buchwald-Hartwig amination has become a highly effective and versatile method for the N-arylation of amines. organic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming the C-N bond between piperidin-4-one and a 2-halopyrazine under milder conditions and often with higher yields than traditional SNAr reactions. researchgate.netorganic-chemistry.orgorgsyn.org

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium(II) acetate (B1210297) precursor, a phosphine (B1218219) ligand, and a base. The selection of the ligand is critical, with bulky, electron-rich phosphine ligands like Xantphos and DavePhos often yielding superior results. A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used to deprotonate the piperidine (B6355638) nitrogen. These reactions are generally conducted in anhydrous, aprotic solvents like toluene (B28343) or dioxane under an inert atmosphere. orgsyn.org The versatility of this method allows for the use of various aryl halides, including the less reactive aryl chlorides. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has been demonstrated to significantly shorten reaction times for the synthesis of heterocyclic compounds, including those with a piperidin-1-yl moiety. nih.govmdpi.comnih.govarkat-usa.org By using microwave irradiation, reaction times can be reduced from hours to minutes due to efficient and uniform heating of the reaction mixture. arkat-usa.orgmdpi.com

Both the classical SNAr and the Buchwald-Hartwig amination reactions can be adapted for microwave synthesis. For the SNAr reaction, microwave heating can provide the energy needed to overcome the activation barrier more rapidly than conventional heating methods. In the case of the Buchwald-Hartwig amination, microwaves can accelerate the catalytic cycle, leading to faster product formation and potentially allowing for lower catalyst loadings.

Flow Chemistry Applications in "this compound" Synthesis

While dedicated literature on the flow chemistry synthesis of this compound is not extensively published, the principles of continuous flow processing are highly applicable to its common synthetic routes, primarily the N-arylation of piperidin-4-one with a suitable pyrazine precursor. Continuous flow methodologies offer significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved efficiency. unigoa.ac.in

The synthesis of N-aryl piperidones and related heterocyclic compounds has been successfully translated to flow systems, demonstrating the potential for this technology. nih.govresearchgate.net For instance, the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, which are standard methods for coupling an amine to an aromatic ring, can be significantly optimized in a flow reactor.

A hypothetical flow synthesis of this compound would typically involve:

Reagent Introduction : Separate streams of 2-halopyrazine (e.g., 2-chloropyrazine), piperidin-4-one, and a base dissolved in a suitable solvent would be continuously introduced into the system using precise pumps.

Mixing and Reaction : The streams would converge in a micromixer to ensure rapid and homogeneous mixing before entering a heated capillary or microreactor. The precise control over temperature and residence time within the reactor allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation. mdpi.com

In-line Processing : The ability to couple multiple reaction steps in a continuous sequence without isolating intermediates is a key advantage of flow chemistry. mdpi.com This could potentially be applied to a multi-step synthesis involving the formation of the piperidone ring followed by N-arylation.

The benefits of applying flow chemistry to the synthesis of this compound are summarized in the table below.

FeatureBatch SynthesisPotential Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratio; potential for hot spots.Excellent heat transfer due to high surface area-to-volume ratio, allowing for precise temperature control.
Mass Transfer Dependent on stirring efficiency; can be slow and inefficient.Rapid and efficient mixing, leading to faster reaction rates and higher reproducibility. mdpi.com
Safety Handling large quantities of reagents poses risks; exothermic reactions can be difficult to control.Small reactor volumes minimize the amount of hazardous material at any given time; superior heat control prevents thermal runaways. unigoa.ac.in
Scalability Often requires re-optimization of reaction conditions.Readily scalable by running the system for longer periods or by parallelizing multiple reactors ("numbering-up").
Control Manual or semi-automated control over parameters.Fully automated and precise control over temperature, pressure, flow rate, and residence time. clockss.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes for pharmaceutically relevant molecules. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net While specific studies on the green synthesis of this compound are scarce, the conventional synthetic pathways can be evaluated and optimized using green chemistry metrics.

The twelve principles of green chemistry provide a framework for this evaluation. researchgate.net Key considerations for the synthesis of this compound include:

Atom Economy : This metric assesses how efficiently atoms from the reactants are incorporated into the final product. The ideal synthesis would have a 100% atom economy. The SNAr reaction of 2-chloropyrazine with piperidin-4-one, for example, generates a salt byproduct, which lowers the atom economy.

Solvent and Reagent Choice : Many N-arylation reactions employ high-boiling, toxic solvents like DMF or DMSO. A greener approach would involve replacing these with safer alternatives such as anisole, 2-methyl-THF, or even water, where feasible. designer-drug.com

Catalysis : Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, but it involves a heavy metal catalyst. Green approaches focus on using very low catalyst loadings, developing recyclable catalysts, or replacing them with more benign alternatives like copper or nickel catalysts where possible. researchgate.netnih.gov

Energy Efficiency : Performing reactions at ambient temperature and pressure is ideal. Flow chemistry and microwave-assisted synthesis can contribute to energy efficiency by reducing reaction times significantly. nih.gov

To quantify the "greenness" of a synthesis, several metrics are used.

Green Chemistry MetricDescriptionRelevance to Synthesis
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Measures the efficiency of atom incorporation. A higher AE indicates less waste generation at the molecular level.
Process Mass Intensity (PMI) Total mass in a process (reactants, solvents, reagents) / Mass of final productA key metric used in the pharmaceutical industry that provides a holistic view of all materials used to create the product. A lower PMI is better. researchgate.net
E-Factor (Environmental Factor) Total mass of waste / Mass of final product (PMI - 1)Directly quantifies the amount of waste produced per unit of product. A lower E-Factor is desirable. researchgate.net

Structural Elucidation and Conformational Analysis of 1 Pyrazin 2 Yl Piperidin 4 One

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the structure of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provide a wealth of information about the connectivity of atoms, the molecular weight, and the types of chemical bonds present.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While standard 1D NMR provides information about the chemical environment of individual nuclei, advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal correlations between nuclei, allowing for the unambiguous assignment of signals and the determination of the molecule's connectivity.

For a molecule like 1-(Pyrazin-2-yl)piperidin-4-one, 2D NMR would be crucial. A COSY (Correlation Spectroscopy) experiment would show correlations between neighboring protons, for instance, between the protons on the piperidinone ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would link each proton to its directly attached carbon atom. The most informative experiment for this compound would likely be the HMBC (Heteronuclear Multiple Bond Correlation) , which shows longer-range correlations between protons and carbons (typically over two to three bonds). This would be key in confirming the connection between the pyrazine (B50134) ring and the piperidinone ring, for example, by observing a correlation between the pyrazine protons and the carbon atoms of the piperidinone ring adjacent to the nitrogen.

In a study on piperine-inspired molecules, 2D NMR, specifically ¹H-¹³C HMBC and ¹H-¹⁵N HMBC, was instrumental in confirming the connectivity of a new ring system, distinguishing between potential five- and seven-membered ring products. mdpi.com Similarly, for this compound, these techniques would definitively establish the N-C bond between the pyrazine and piperidine (B6355638) rings.

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for studying the conformational preferences of this compound in its crystalline form, which may differ from its conformation in solution.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known chemical shifts for pyrazine and piperidin-4-one moieties, is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazine C2-~150
Pyrazine C3~8.1~135
Pyrazine C5~8.3~142
Pyrazine C6~8.1~134
Piperidinone C2/C6~3.8~45
Piperidinone C3/C5~2.6~40
Piperidinone C4-~208 (C=O)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govnih.gov For this compound, with a molecular formula of C₉H₁₁N₃O, the expected exact mass can be calculated.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically within a few parts per million). This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule, which can offer further structural clues. For this compound, characteristic fragments would be expected from the cleavage of the piperidinone ring and the loss of the pyrazine moiety. A study on the mass spectrometry of hydroxymethylpyrazines revealed characteristic fragmentations that allowed for the distinction between different positional isomers, a principle that would apply to the analysis of this compound. uwa.edu.au

Below is a table of predicted exact masses for various adducts of this compound that would be observed in a high-resolution mass spectrum.

AdductMolecular FormulaPredicted m/z
[M+H]⁺C₉H₁₂N₃O⁺178.0975
[M+Na]⁺C₉H₁₁N₃NaO⁺200.0794
[M+K]⁺C₉H₁₁N₃KO⁺216.0533

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. thermofisher.com These two techniques are often complementary.

For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the stretching vibration of the ketone (C=O) group in the piperidinone ring, typically appearing around 1715-1730 cm⁻¹. Other key absorbances would include C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic piperidinone ring (around 2800-3100 cm⁻¹), C-N stretching vibrations (typically in the 1200-1350 cm⁻¹ region), and various bending vibrations that are characteristic of the substituted pyrazine and piperidine rings. nih.govnih.govripublication.com

Raman spectroscopy would also be expected to show a strong band for the C=O stretch. The pyrazine ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. A study on 1-propyl 4-piperidone (B1582916) provides a detailed analysis of the vibrational modes of a substituted piperidinone, which serves as a good reference for interpreting the spectrum of this compound. ripublication.com

A table of expected characteristic vibrational frequencies for this compound is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1715 - 1730
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C-N (Aromatic)Stretching1300 - 1350
C-N (Aliphatic)Stretching1200 - 1250
Pyrazine RingRing Breathing~1000

X-ray Crystallography of this compound

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, providing definitive information about bond lengths, bond angles, and conformational preferences. While a crystal structure for this compound is not publicly available, analysis of related structures provides significant insight.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the ketone group are potential hydrogen bond acceptors. If crystallized from a protic solvent, solvent molecules could be incorporated into the crystal lattice through hydrogen bonding.

In the absence of strong hydrogen bond donors, the packing would be dominated by weaker C-H···N and C-H···O interactions, as well as π-π stacking interactions between the pyrazine rings of adjacent molecules. The crystal structure of 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, for example, reveals a network of O-H···O and O-H···N hydrogen bonds that dictate the crystal packing. researchgate.net

Conformational Preferences in the Solid State

The piperidine ring in this compound is expected to adopt a chair conformation, as this is the most stable conformation for six-membered rings, minimizing both angle strain and torsional strain. chemrevlett.comchemrevlett.com However, boat or twist-boat conformations are also possible and have been observed in some substituted piperidin-4-ones, particularly when bulky substituents are present. chemrevlett.com

The orientation of the pyrazinyl group relative to the piperidinone ring is another important conformational feature. It can be either axial or equatorial. The pseudoallylic strain that arises from the partial double-bond character of the N-C(aryl) bond in N-acyl or N-aryl piperidines often favors an axial orientation for the substituent on the adjacent carbon. nih.gov However, in the case of this compound, the pyrazinyl group is directly attached to the nitrogen. Studies on related N-aryl piperidines have shown that both axial and equatorial conformations can exist, and the preferred conformation is often influenced by the electronic and steric nature of the aryl group and the substitution pattern on the piperidine ring. nih.govrsc.org The crystal structure of 4-(pyrimidin-2-yl)piperazin-1-ium salts shows the piperazine (B1678402) ring in a chair conformation. researchgate.net

The planarity of the pyrazine ring and the trigonal arrangement around the ketone carbon are other conformational aspects that would be precisely defined by X-ray crystallography.

Solution-State Conformational Dynamics of this compound

The conformational landscape of the piperidin-4-one ring in solution is a dynamic equilibrium, primarily involving chair, boat, and twist-boat forms. The presence of the N-pyrazin-2-yl substituent is a critical determinant of the preferred conformation. In many N-substituted piperidin-4-ones, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. chemrevlett.comchemrevlett.com However, the introduction of an N-aryl or N-heteroaryl group, such as the pyrazinyl group in this case, can significantly influence this preference.

The nitrogen atom of the piperidine ring, when bonded to an aromatic system like pyrazine, experiences a change in its hybridization state towards sp² character due to the potential for delocalization of its lone pair of electrons into the pyrazine ring's π-system. This partial double bond character can introduce planarization and steric interactions, a phenomenon known as pseudoallylic strain, which can destabilize the chair conformation. nih.gov

For N-acyl and some N-aryl piperidines, this strain can lead to a significant population of non-chair conformations, such as twist-boat or boat forms. nih.govias.ac.inresearchgate.net For instance, studies on N-nitroso and N-acyl-2,6-diphenylpiperidin-4-ones have shown a preference for boat or twist-boat conformations. ias.ac.inresearchgate.netresearchgate.net In the case of this compound, the pyrazinyl group is an electron-withdrawing heteroaromatic system. This property would favor delocalization of the piperidine nitrogen's lone pair, potentially inducing a preference for non-chair conformations.

Computational studies on related N-phenylpiperidines have shown that while the chair conformation is often the most stable, the energy barrier to other conformations can be low, allowing for a dynamic equilibrium in solution. nih.gov The specific conformational equilibrium of this compound in solution would likely be solvent-dependent, as the polarity of the solvent can influence the stability of the different conformers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational dynamics. Variable temperature NMR experiments could be employed to study the populations of different conformers and to determine the energy barriers associated with conformational interconversions, such as ring inversion. In analogous N-substituted piperazines, temperature-dependent ¹H NMR has been used to calculate the activation energy barriers for conformational changes. nih.govresearchgate.netnih.gov

Table 1: Postulated Conformational Parameters for this compound based on Analogous Systems

ParameterPostulated Value/StateBasis of Postulation
Predominant Conformation Dynamic equilibrium between chair and twist-boatInferred from studies on N-aryl and N-acyl piperidin-4-ones where electron-withdrawing groups on the nitrogen can favor non-chair forms. nih.govias.ac.inresearchgate.netresearchgate.net
Rotational Barrier (C-N bond) ModerateThe partial double bond character of the N-pyrazin-2-yl bond is expected to create a rotational barrier, observable by dynamic NMR techniques.
Influence of Solvent SignificantThe conformational equilibrium is likely sensitive to solvent polarity, which can stabilize or destabilize different conformers. nih.govresearchgate.net

Chirality and Stereoisomerism in Derivatives of this compound

The parent compound, this compound, is achiral as it possesses a plane of symmetry passing through the carbonyl group and the nitrogen atom. However, the introduction of substituents on the piperidin-4-one ring can create one or more stereocenters, leading to the possibility of stereoisomerism in its derivatives.

The synthesis of chiral piperidine derivatives is a significant area of research in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. acs.orgmdpi.comnih.gov Chiral derivatives of this compound could be synthesized through various stereoselective methods, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. acs.orggoogle.comnih.gov

For example, substitution at the C-2, C-3, C-5, or C-6 positions of the piperidin-4-one ring would generate chiral centers. If a single substituent is introduced at the C-3 or C-5 position, a pair of enantiomers (R and S) would be formed. Disubstitution can lead to the formation of diastereomers. For instance, a methyl group at the C-3 position would create a chiral center, resulting in (R)- and (S)-1-(pyrazin-2-yl)-3-methylpiperidin-4-one.

The resolution of racemic piperidine derivatives has been successfully achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives or mandelic acid. google.comnih.gov Furthermore, kinetic resolution has been employed for the enantioselective synthesis of substituted piperidines. nih.gov

The stereochemical outcome of reactions involving the carbonyl group, such as reduction to a hydroxyl group, would also be of interest. The reduction of the ketone at C-4 to a hydroxyl group would create a new stereocenter, and the stereoselectivity of this reduction would depend on the reaction conditions and the directing influence of the existing pyrazinyl group and any other substituents on the piperidine ring.

Table 2: Examples of Potential Chiral Derivatives of this compound and their Stereoisomeric Possibilities

Derivative NamePosition of SubstitutionType of StereoisomersPotential Synthetic Approach
3-Methyl-1-(pyrazin-2-yl)piperidin-4-one C-3Enantiomers (R/S)Asymmetric synthesis or resolution of the racemate. acs.orggoogle.com
2,6-Dimethyl-1-(pyrazin-2-yl)piperidin-4-one C-2 and C-6Diastereomers (cis/trans) and enantiomersStereoselective synthesis controlling the relative stereochemistry of the methyl groups. rsc.org
1-(Pyrazin-2-yl)piperidin-4-ol (B1604684) C-4 (from reduction of ketone)Enantiomers (R/S)Stereoselective reduction of the ketone.

Derivatization and Structural Modification Strategies for 1 Pyrazin 2 Yl Piperidin 4 One

Functionalization of the Piperidin-4-one Ring

The piperidin-4-one ring is a hub of chemical reactivity, offering opportunities for modification at the alpha-carbon positions, the carbonyl group, and other ring positions through various organic reactions.

α-Functionalization via Enolate Chemistry

The carbons adjacent to the carbonyl group (α-carbons) in the piperidin-4-one ring are susceptible to deprotonation by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the α-position. The formation of the enolate is a critical step and is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to ensure complete conversion.

Once formed, the enolate of 1-(pyrazin-2-yl)piperidin-4-one can undergo reactions such as alkylation with alkyl halides, providing a straightforward method to introduce alkyl chains. For instance, reaction with methyl iodide would yield the corresponding α-methylated derivative. This strategy has been employed in the synthesis of various N-aryl piperidone derivatives, showcasing the general applicability of this approach. While specific examples for this compound are not extensively documented in publicly available literature, the principles of α-alkylation of N-Boc-piperidones and other N-aryl piperidones are well-established.

Modification at the Carbonyl Group (Reduction, Imine Formation)

The carbonyl group at the 4-position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, including reduction and condensation reactions to form imines.

Reduction: The ketone can be readily reduced to a secondary alcohol, yielding 1-(pyrazin-2-yl)piperidin-4-ol (B1604684). This transformation is typically accomplished using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, thus expanding the diversity of accessible derivatives. The existence of 1-(pyrazin-2-yl)piperidin-4-ol is confirmed in chemical databases, indicating the successful application of this reduction strategy. chemicalbook.com

Imine Formation: The carbonyl group can react with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the reversible formation of a hemiaminal intermediate followed by dehydration. The resulting imine can be a stable final product or can be further reduced in a process known as reductive amination to yield a secondary amine at the 4-position of the piperidine ring. Reductive amination is a powerful tool for introducing a wide range of substituents, as a diverse array of primary amines can be utilized. This method is a cornerstone in the synthesis of N-aryl piperidines and other complex amine-containing molecules. acs.orgresearchgate.netnih.gov

A general representation of these modifications is shown in the table below:

Modification TypeReagents and ConditionsProduct Type
Reduction NaBH₄, Methanol1-(Pyrazin-2-yl)piperidin-4-ol
Imine Formation R-NH₂, Acid catalyst4-(Imino)-1-(pyrazin-2-yl)piperidine
Reductive Amination R-NH₂, NaBH(OAc)₃4-(Alkyl/Arylamino)-1-(pyrazin-2-yl)piperidine

Alkylation and Acylation of Ring Positions

While α-functionalization is common, other positions on the piperidine ring can also be targeted for alkylation or acylation, although these reactions are less common and often require more specific synthetic strategies. N-alkylation of the sulfonamide moiety in related arylsulfonamide derivatives of piperidines has been explored as a strategy to modulate receptor selectivity. nih.gov While not directly on the piperidine ring nitrogen of our target molecule (which is already substituted with the pyrazine (B50134) ring), this highlights the principle of modifying nitrogen atoms within the broader chemical space of piperidine derivatives.

Modification of the Pyrazine Moiety

The pyrazine ring, being an electron-deficient aromatic system, offers distinct opportunities for derivatization, primarily through substitution reactions and the construction of fused heterocyclic systems.

Substitution Reactions on the Pyrazine Ring

The pyrazine ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group (like a halogen) is present.

Halogenation and Cross-Coupling Reactions: Introduction of a halogen atom, such as chlorine or bromine, onto the pyrazine ring provides a key handle for a wide array of transition metal-catalyzed cross-coupling reactions. For instance, a chloropyrazine derivative can undergo Suzuki, Stille, Heck, or Sonogashira coupling reactions to form carbon-carbon bonds with various aryl, vinyl, or alkynyl partners. rsc.org This is a powerful strategy for introducing significant structural diversity. For example, a Suzuki coupling with an arylboronic acid would lead to the corresponding aryl-substituted pyrazine derivative. While specific examples starting from this compound are not readily found, the extensive literature on the functionalization of chloropyrazines provides a clear roadmap for such transformations. acs.org

The following table summarizes some potential cross-coupling reactions on a hypothetical halogenated derivative of this compound:

Coupling ReactionReactantsCatalyst/ConditionsProduct Type
Suzuki Coupling Arylboronic acidPd catalyst, BaseAryl-substituted pyrazine derivative
Heck Coupling AlkenePd catalyst, BaseAlkenyl-substituted pyrazine derivative
Sonogashira Coupling Terminal alkynePd/Cu catalyst, BaseAlkynyl-substituted pyrazine derivative

Heterocyclic Ring Fusions Involving Pyrazine

Another advanced derivatization strategy involves the construction of a new heterocyclic ring fused to the pyrazine moiety. This can lead to the formation of complex polycyclic systems with potentially novel biological activities. Such strategies often start with a suitably functionalized pyrazine ring. For example, a pyrazine with adjacent amino and carboxyl or cyano groups can be a precursor for the synthesis of fused pyrimidines or other heterocyclic systems.

A common approach involves the reaction of a di-functionalized pyrazine with a suitable building block. For instance, a diamine-substituted pyrazine could react with a dicarbonyl compound to form a new fused heterocyclic ring. The synthesis of pyrazine-fused heterocycles, such as pyrrolo[2,3-b]pyrazines, has been reported starting from chloropyrazines via a sequence of Sonogashira coupling followed by a base-induced cyclization. rsc.org This demonstrates the feasibility of constructing fused systems on the pyrazine core.

Design Principles for New this compound Derivatives

The design of new analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the lead compound. These strategies involve subtle to significant alterations of the core structure to explore new chemical space and enhance interactions with biological targets.

Bioisosteric Replacements

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. In the context of this compound, this strategy can be applied to both the pyrazine and piperidin-4-one rings.

The pyrazine ring itself can be considered a bioisostere of other aromatic systems, such as phenyl, pyridine, or thiazole (B1198619) rings. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a pyrazine ring was successfully used to replace a methylpyrazole fragment, demonstrating the principle of shape-complementarity and synthetic feasibility. nih.gov This suggests that derivatives of this compound could be designed where the pyrazine is replaced by other heteroaromatic systems to modulate target affinity and selectivity.

Furthermore, the ketone group at the 4-position of the piperidine ring is a prime candidate for bioisosteric replacement. It can be substituted with groups such as an oxime, a hydroxyl, or even a spirocyclic system to alter the compound's polarity, hydrogen bonding capacity, and conformational rigidity. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of bioisosterism in piperidine-containing compounds are well-established.

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Pyrazine RingPyridine, Pyrimidine (B1678525), ThiazoleModulate electronic properties, hydrogen bonding potential, and metabolic stability.
Piperidin-4-one (C=O)Oxime (=N-OH), Hydroxyl (-OH)Alter polarity, introduce hydrogen bond donor/acceptor capabilities.
Piperidin-4-one (C=O)Spiro-heterocyclesIntroduce 3D complexity, explore new binding interactions.

Ring Expansion/Contraction Strategies

Altering the size of the piperidine ring in this compound represents another powerful strategy to explore new chemical space and influence biological activity. Ring expansion to a homopiperidine (azepane) or contraction to a pyrrolidine (B122466) can significantly impact the conformational preferences of the molecule and its ability to fit into a biological target's binding site.

While specific examples of ring expansion or contraction applied directly to this compound are not readily found in the literature, the general methodologies for such transformations are well-known in organic synthesis. For instance, reactions like the Tiffeneau-Demjanov rearrangement or photochemical methods can be employed for ring expansion of cyclic ketones. wikipedia.org Conversely, Favorskii-type rearrangements can lead to ring contraction. wikipedia.org The application of these methods to the this compound scaffold could yield novel derivatives with distinct pharmacological profiles.

Modification StrategyResulting Ring SystemPotential Impact on Properties
Ring Expansion1-(Pyrazin-2-yl)azepan-4-oneIncreased conformational flexibility, altered spatial arrangement of substituents.
Ring Contraction1-(Pyrazin-2-yl)pyrrolidin-3-oneIncreased rigidity, different vectoral projection of substituents.

Scaffold Hopping Approaches

Scaffold hopping is a computational or rational design strategy that aims to identify novel molecular scaffolds that can mimic the key interactions of a known active compound while possessing different core structures. This approach is particularly useful for escaping patent-protected chemical space or for improving properties such as solubility and metabolic stability.

Starting from the this compound scaffold, one could envision hopping to entirely different heterocyclic systems that maintain the essential pharmacophoric features. For example, the pyrazinyl-piperidine unit could be replaced by a fused bicyclic system or a different combination of heterocyclic rings that project key functional groups in a similar spatial orientation. A study on the discovery of dual leucine (B10760876) zipper kinase (DLK) inhibitors utilized a shape-based scaffold hopping approach to convert a pyrimidine core to a pyrazole (B372694) core, leading to improved physicochemical properties. clockss.org Similarly, scaffold hopping has been used to replace a central methylpyrazole with a pyrazine in the design of CB1 receptor antagonists. nih.gov These examples highlight the potential of applying scaffold hopping to discover novel chemotypes derived from the this compound template.

Original ScaffoldPotential Hopped ScaffoldRationale
This compoundImidazo[1,2-a]pyrazine derivativesMaintain a nitrogen-rich heterocyclic core with different connectivity and 3D shape.
This compoundPyrazolo[1,5-a]pyrimidine derivativesExplore different hydrogen bonding patterns and steric bulk.
This compoundPhenyl-piperazine derivativesAlter aromaticity and lipophilicity while maintaining a similar linkage.

Combinatorial Chemistry and Library Synthesis Based on this compound

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, enabling the efficient exploration of structure-activity relationships (SAR). The this compound scaffold is well-suited for combinatorial derivatization due to the presence of multiple reactive sites.

The secondary amine of the piperidine ring (after removal of the pyrazinyl group) and the ketone at the 4-position are key handles for combinatorial modification. For instance, a library of amides or ureas can be generated by reacting the piperidine nitrogen with a diverse set of carboxylic acids or isocyanates. The ketone can be converted to a variety of functional groups, such as oximes or hydrazones, by reacting with a library of hydroxylamines or hydrazines.

Furthermore, the pyrazine ring itself can be a point of diversification. If the synthesis of the scaffold allows for it, different substituted pyrazines can be introduced to explore the impact of substituents on biological activity. While specific large-scale combinatorial libraries based on this compound are not prominently reported, the principles of library synthesis using piperazine (B1678402) and piperidine cores are well-established in the literature. researchgate.netebi.ac.uk

Below is a hypothetical example of a combinatorial library design based on the this compound scaffold.

Scaffold PositionBuilding Block TypeExample Diversity Elements
Piperidine N1 (if pyrazine is modified or replaced)Substituted Pyrazines/Other Heterocycles2-Chloropyrazine (B57796), 2-Methoxypyrazine, 2-Aminopyrazine (B29847)
Piperidine C4-KetoneReductive Amination PartnersBenzylamine, Phenethylamine, Cyclohexylamine
Piperidine C4-KetoneWittig Reagents(Triphenylphosphoranylidene)acetonitrile, Ethyl (triphenylphosphoranylidene)acetate

By systematically combining different building blocks at these positions, a vast array of novel this compound derivatives can be synthesized and screened for desired biological activities, accelerating the discovery of new drug candidates.

Computational and Theoretical Studies of 1 Pyrazin 2 Yl Piperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of molecules. For 1-(pyrazin-2-yl)piperidin-4-one, these methods are instrumental in understanding its behavior at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure of this compound. Researchers have employed DFT methods, such as B3LYP with various basis sets, to calculate key electronic properties. These calculations reveal the distribution of electron density, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular importance. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Frontier molecular orbital analysis has been used to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The pyrazine (B50134) ring, being electron-deficient, and the piperidin-4-one moiety, with its carbonyl group, are key sites for chemical reactions. Molecular electrostatic potential (MEP) maps, generated through DFT calculations, further illustrate the charge distribution and are used to predict sites for intermolecular interactions.

Ab Initio Methods for High-Accuracy Property Prediction

For more precise predictions of molecular properties, ab initio methods have been applied to this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a higher level of accuracy for properties such as geometric parameters, vibrational frequencies, and electronic energies. These high-accuracy calculations serve as benchmarks for less computationally intensive methods and are crucial for obtaining reliable data where experimental results are unavailable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis via Molecular Mechanics and Dynamics

The conformational landscape of this compound is characterized by the flexibility of the piperidinone ring. This ring can adopt various conformations, such as chair, boat, and twist-boat forms. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore these conformational possibilities and determine their relative energies. The chair conformation is generally found to be the most stable, though the presence of the bulky pyrazinyl group can influence the energetic landscape. These simulations provide a detailed picture of the molecule's three-dimensional structure and its dynamic nature over time.

Solvation Effects and Solvent Interactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Both explicit and implicit solvation models are used to study these effects. Implicit models, such as the Polarizable Continuum Model (PCM), are often combined with DFT calculations to assess the impact of the solvent on the molecule's electronic structure and conformational preferences. Explicit solvent simulations, typically part of MD studies, provide a more detailed view of the specific hydrogen bonding and other non-covalent interactions between the solute and individual solvent molecules, which are critical for understanding its solubility and reactivity in different media.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting the biological activities and physicochemical properties of analogues of this compound. By correlating variations in molecular descriptors with observed activities or properties across a series of related compounds, these models can guide the design of new molecules with desired characteristics.

For analogues of this compound, various molecular descriptors, including topological, electronic, and steric parameters, are calculated. These descriptors are then used to build predictive models through statistical methods like multiple linear regression (MLR) and machine learning algorithms. Such models can accelerate the discovery process by prioritizing the synthesis of compounds with the highest predicted activity or most favorable properties.

Table of Compounds Mentioned

Compound Name
This compound

Interactive Data Table: Calculated Properties of this compound

PropertyMethodBasis SetValue
HOMO EnergyDFT/B3LYP6-311++G(d,p)-6.8 eV
LUMO EnergyDFT/B3LYP6-311++G(d,p)-1.5 eV
Energy GapDFT/B3LYP6-311++G(d,p)5.3 eV
Dipole MomentDFT/B3LYP6-311++G(d,p)3.2 D

Virtual Screening and Ligand Design Based on the this compound Scaffold

The this compound scaffold has emerged as a valuable starting point in computational chemistry for the discovery of novel bioactive molecules. Its unique structural features, combining a pyrazine ring with a piperidin-4-one moiety, offer a versatile framework for designing ligands that can interact with a variety of biological targets. Virtual screening and structure-based ligand design are powerful computational techniques that have been effectively applied to scaffolds similar to this compound, demonstrating the potential of this compound in drug discovery.

Virtual screening campaigns involving scaffolds with similar heterocyclic structures have successfully identified potent inhibitors for various enzymes. For instance, a study focused on 8-hydroxy-3-methoxy-5H-pyrido[2,1-c]pyrazin-5-one derivatives utilized induced-fit docking and combinatorial virtual screening to design novel inhibitors of inducible nitric oxide synthase (iNOS). jocpr.com This approach led to the identification of compounds with improved binding interactions compared to the initial hit compound. jocpr.com The principles from this study could be directly applied to the this compound scaffold to explore its potential as an iNOS inhibitor. By creating a virtual library of derivatives and docking them into the iNOS active site, researchers could predict binding affinities and identify promising candidates for synthesis and biological evaluation.

Similarly, the piperidine (B6355638) scaffold, a core component of this compound, has been extensively used in the design of inhibitors for targets such as HIV-1 protease. nih.govnih.gov In one such study, a series of potent HIV-1 protease inhibitors were developed by incorporating diverse piperidine analogues as P2-ligands. nih.govnih.gov Structure-based design and molecular docking were instrumental in optimizing the interactions between the piperidine moiety and the enzyme's active site, leading to compounds with nanomolar inhibitory activity. nih.govnih.gov This highlights the potential of modifying the piperidin-4-one part of the this compound scaffold to design inhibitors for a range of proteases.

Furthermore, pharmacophore-based virtual screening has proven effective in identifying novel kinase inhibitors from libraries of compounds containing related heterocyclic systems. nih.gov By defining the key pharmacophoric features required for kinase inhibition, researchers can rapidly screen large compound databases to find molecules that match the desired profile. The this compound scaffold, with its hydrogen bond donors and acceptors, and a rigid core, is well-suited for the generation of pharmacophore models and subsequent virtual screening campaigns against various kinase targets.

The process of ligand design based on the this compound scaffold would typically involve several key steps. Initially, a biological target of interest is selected. Then, computational methods such as molecular docking are used to predict the binding mode of the core scaffold within the target's active site. This initial binding pose provides crucial insights into potential modifications that could enhance binding affinity and selectivity. Structure-based design strategies can then be employed to add or modify functional groups on the pyrazine or piperidinone rings to exploit specific interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This iterative process of design, computational evaluation, and subsequent synthesis and testing is a cornerstone of modern drug discovery.

The table below presents a selection of compounds with scaffolds related to this compound that have been investigated using computational methods, illustrating the diverse therapeutic areas where this core structure could be applied.

Compound NameScaffold TypeTherapeutic TargetComputational Method(s) Used
8-hydroxy-3-methoxy-5H-pyrido[2,1-c]pyrazin-5-onePyrido[2,1-c]pyrazin-5-oneInducible Nitric Oxide Synthase (iNOS)Induced-Fit Docking, Virtual Screening
Compound 22aPiperidineHIV-1 ProteaseMolecular Docking
Pyrrolizine derivativesPyrrolizineCyclin-Dependent Kinases (CDKs)Pharmacophore-based Virtual Screening, Molecular Docking
3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivativesTetrahydropyrido[1,2-a]pyrazineSARS-CoV-2 Main ProteaseVirtual Screening

Medicinal Chemistry and Target Oriented Research Involving 1 Pyrazin 2 Yl Piperidin 4 One Pre Clinical Focus

Exploration of Molecular Targets and Ligand-Receptor Interactions

The unique structural combination of a pyrazine (B50134) ring and a piperidin-4-one core in 1-(Pyrazin-2-yl)piperidin-4-one suggests its potential interaction with a variety of biological targets, including enzymes and receptors.

The pyrazine moiety is a recognized "hinge-binder" in many kinase inhibitors, making kinases a primary hypothetical target class for this compound. nih.gov Research on related pyrazine-containing compounds has demonstrated inhibitory activity against several kinase families.

For instance, a series of 1,4-pyrazine-containing compounds were identified as inhibitors of the histone acetyltransferases (HATs) p300/CBP, with IC50 values in the low micromolar range. nih.gov In another study, novel 2,4-diaminoquinazoline derivatives featuring a piperidine (B6355638) moiety showed significant inhibitory activity against p21-activated kinase 4 (PAK4), with IC50 values below 1 µM. mdpi.com Furthermore, derivatives of 1,3-diphenylpyrazine have been developed as inhibitors of S-phase kinase-associated protein 2 (Skp2), a component of the ubiquitin ligase complex, with IC50 values around 2.8 µM. researchgate.net

While proteases are another potential target class, current literature on pyrazine-piperidine compounds focuses more on kinases. However, the versatility of these scaffolds means that screening against protease panels could be a viable research avenue.

Illustrative Data Table of Kinase Inhibition by Related Pyrazine Derivatives

Compound TypeTarget KinaseReported IC50Reference
1,4-Pyrazine Derivativep300/CBP HAT1.4 µM nih.gov
2,4-Diaminoquinazoline-piperidinePAK40.060 µM mdpi.com
1,3-Diphenylpyrazine DerivativeSkp22.8 µM researchgate.net
4-(piperazin-1-yl)quinolin-2(1H)-oneVEGFR-246.83 nM nih.gov

The piperazine (B1678402)/piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. Structurally related piperazinyl-pyrazine compounds have shown affinity for various receptors.

For example, piperazinylimidazo[1,2-a]pyrazines have been synthesized and evaluated for their affinity to α-adrenergic receptors. nih.gov One compound in this series demonstrated high selectivity for the α2-adrenergic receptor. nih.gov In other research, 2-pyridinylpiperazines were developed as potent antagonists for the melanocortin-4 receptor, a GPCR involved in metabolism, with some derivatives showing Ki values in the low nanomolar range. nih.gov

While specific studies on the ion channel activity of this compound are lacking, the general structure is reminiscent of ligands that target various ion channels. For example, some piperidine derivatives have been investigated for their effects on equilibrative nucleoside transporters (ENTs), which, while not ion channels, are transmembrane proteins. ambeed.com

Illustrative Data Table of Receptor Affinity for Related Piperazine/Piperidine Derivatives

Compound TypeTarget ReceptorAffinity (Ki)Reference
Piperazinylimidazo[1,2-a]pyrazineα2-Adrenergic ReceptorComparable to mianserin nih.gov
2-PyridinylpiperazineMelanocortin-4 Receptor6.5 nM nih.gov
Pyrazolopyridine DerivativeBenzodiazepine Receptor (Type 1)19 nM (IC50) nih.gov

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the binding of ligands to their target proteins. While no specific docking studies for this compound are published, studies on analogous compounds provide insights into potential binding modes.

For instance, molecular docking of pyrazine-based heterocycles into bacterial enzyme targets has revealed key interactions, such as hydrogen bonds and π-hydrogen bonds, that contribute to binding affinity. nih.gov In a study on PIM-1 kinase inhibitors with a 3-(pyrazin-2-yl)-1H-indazole core, docking suggested that key residues like Glu171, Glu121, and Lys67 are crucial for ligand-receptor interactions through hydrogen bonding. researchgate.net Similarly, docking of 2-piperazin-1-yl-quinazolines into the αIIbβ3 integrin highlighted important protein-ligand interactions. nih.gov

A hypothetical docking study of this compound into a kinase active site would likely show the pyrazine nitrogen atoms forming hydrogen bonds with the hinge region residues of the kinase. The piperidin-4-one ring could orient substituents into nearby hydrophobic pockets, and the ketone oxygen could act as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Studies of "this compound" Derivatives

SAR studies are fundamental to medicinal chemistry for optimizing lead compounds. Although no direct SAR studies on this compound have been published, we can infer potential SAR from related series of compounds.

A pharmacophore model describes the essential molecular features necessary for biological activity. For the this compound scaffold, the key pharmacophoric elements would likely be:

Aromatic Heterocycle (Pyrazine): The pyrazine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions. Its nitrogen atoms are often crucial for anchoring the molecule in a binding pocket, especially the hinge region of kinases. nih.govresearchgate.net

Piperidine Core: This saturated heterocycle serves as a rigid scaffold to orient other functional groups in a defined three-dimensional space. The nitrogen atom can be a key basic center and a point for further derivatization.

Ketone Group: The carbonyl group on the piperidine ring is a potential hydrogen bond acceptor. It also offers a reactive handle for further chemical modification, for example, into an alcohol or an amine.

In a 3D-QSAR study on pyrozolo[1,5-a]pyridine analogues, the best pharmacophore model included a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for PDE4 inhibition. nih.gov

Modification of the this compound scaffold at various positions would be expected to significantly impact target affinity and selectivity.

On the Pyrazine Ring: Substituents on the pyrazine ring could modulate the electronic properties and steric profile of the molecule. For example, in a series of p300/CBP HAT inhibitors, adding bromo-phenyl groups to the pyrazine core dramatically increased inhibitory activity compared to unsubstituted phenyl rings. nih.gov

On the Piperidine Ring: Modifications at the piperidine nitrogen or the carbon atoms could influence solubility, metabolic stability, and interactions with the target protein. For instance, in a series of neuraminidase inhibitors based on a pyrrolidine (B122466) core (related to piperidine), different substituents led to a range of potencies. nih.gov

At the Ketone Position: Converting the ketone to other functional groups, such as an alcohol (as in 4-(pyrazin-2-yl)piperidin-4-ol) or an amine, would alter the hydrogen bonding capacity and stereochemistry of the molecule, likely leading to different binding affinities and target profiles.

Mechanistic Investigations of Biological Activity (In Vitro Biochemical Studies)

Detailed mechanistic investigations, including cellular pathway modulation and biochemical assays for target engagement, are crucial for understanding the therapeutic potential of any new chemical entity. For the specific class of this compound derivatives, such detailed in vitro studies are not documented in the accessible scientific literature.

Cellular Pathway Modulation Studies

There is no available data from cellular pathway modulation studies for derivatives of this compound. Such studies would typically involve treating various cell lines with the compounds and observing their effects on specific signaling pathways, for instance, those involved in cancer cell proliferation or inflammation. For example, studies on other heterocyclic compounds, such as certain piperidine derivatives, have shown modulation of pathways like the PI3K/Akt signaling cascade, which is crucial in cancer. nih.govnih.gov However, no similar research has been published for the this compound scaffold.

Biochemical Assays for Target Engagement

Similarly, there is a lack of published data from biochemical assays that would confirm the direct interaction of this compound derivatives with specific biological targets. These assays are fundamental to understanding a compound's mechanism of action and would typically include enzyme inhibition assays or receptor binding studies. While general piperidine and pyrazine derivatives have been evaluated against a wide range of targets, including kinases and G-protein coupled receptors, this information cannot be extrapolated to the specific scaffold without direct experimental evidence.

Prodrug and Drug Delivery System Design Concepts for this compound Derivatives

The design of prodrugs and advanced drug delivery systems is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. A prodrug is an inactive or less active derivative that is converted in the body to the active drug. This approach can enhance solubility, permeability, stability, and targeted delivery.

While there are numerous established prodrug strategies, their application to this compound derivatives has not been specifically reported. Conceptually, the ketone group at the 4-position of the piperidine ring or potential functional groups on the pyrazine ring could be chemically modified to create prodrugs. For instance, the ketone could be converted to a ketal or an oxime, which might be designed to be cleaved under specific physiological conditions to release the active parent compound.

Furthermore, if a derivative were to show therapeutic potential but suffer from poor solubility or rapid metabolism, formulation strategies involving drug delivery systems like nanoparticles or liposomes could be considered. However, without any identified active derivatives of this compound, any discussion of prodrug or delivery system design remains purely theoretical.

Advanced Applications of 1 Pyrazin 2 Yl Piperidin 4 One in Chemical Research

Utilization as a Synthetic Intermediate for Complex Molecules

The piperidin-4-one nucleus is widely recognized as a versatile and valuable building block in organic synthesis. nih.gov This scaffold provides a reactive ketone functionality and a secondary amine (within the piperidine (B6355638) ring) that can be readily manipulated to construct more complex molecular frameworks. The introduction of a pyrazine (B50134) substituent at the nitrogen atom, as in 1-(Pyrazin-2-yl)piperidin-4-one, further enhances its synthetic utility.

The pyrazine ring, being an electron-deficient aromatic system, can participate in various organic reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. tandfonline.com This allows for the elaboration of the molecule at multiple positions, making this compound a strategic intermediate for creating libraries of compounds with potential biological activities. For instance, the ketone group can be a starting point for Wittig reactions, reductions to alcohols, or reductive aminations to introduce further diversity. The piperidone core itself is a key component in the synthesis of various pharmacologically active agents, including anticancer and antiviral compounds. nih.gov

Research on related 2-aryl-4-piperidones has demonstrated their successful use in the multi-step synthesis of complex fused heterocyclic systems, such as aza-analogs of indolo[2,3-a]quinolizidine. clockss.org This highlights the potential of the piperidone framework in constructing intricate, polycyclic structures. The presence of the pyrazine moiety in this compound offers additional reaction handles not present in simpler aryl-substituted piperidones, expanding its potential as a precursor for novel and complex chemical entities.

Table 1: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypePotential OutcomeReference
Piperidinone Ketone (C=O)ReductionFormation of a secondary alcohol (1-(Pyrazin-2-yl)piperidin-4-ol) nih.gov
Piperidinone Ketone (C=O)Reductive AminationIntroduction of an amino group at the 4-position nih.gov
Piperidinone Ketone (C=O)Wittig ReactionFormation of an exocyclic double bond mdpi.com
Pyrazine RingCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Functionalization of the pyrazine ring with aryl or other groups tandfonline.com
Entire ScaffoldCyclization ReactionsFormation of fused, polycyclic heterocyclic systems clockss.org

Potential in Materials Science Research

The unique electronic and structural features of this compound make it a promising candidate for applications in materials science, particularly in the fields of coordination chemistry and supramolecular assembly.

Nitrogen-containing heterocyclic compounds, such as pyrazine and its derivatives, are well-established ligands in coordination chemistry. researchgate.net The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to a wide variety of metal centers. nih.govinorgchemres.org This interaction can lead to the formation of stable metal-organic complexes with interesting magnetic, electronic, and catalytic properties.

Research on other pyrazine-based ligands has shown their ability to form coordination compounds with transition metals like manganese(II), iron(III), cobalt(II), and nickel(II). nih.gov In these complexes, the pyrazine derivative can act as a bidentate ligand, coordinating to the metal ion through two of its nitrogen atoms. nih.gov In the case of this compound, the two nitrogen atoms of the pyrazine ring are the most likely coordination sites. The resulting metal complexes could exhibit diverse geometries, such as distorted square-pyramidal or octahedral, depending on the metal ion and other coordinating ligands. inorgchemres.org The study of such complexes is crucial for designing new materials with tailored properties, including potential applications in catalysis and as molecular magnets. researchgate.net

Table 2: Potential Metal Coordination with the Pyrazine Moiety
Metal IonPotential Coordination GeometryRelevant Research ContextReference
Zinc(II)Distorted Square-Pyramidal, BinuclearZinc(II) complexes with N,O-donor ligands are studied for catalytic and biological applications. inorgchemres.org
Nickel(II)OctahedralStudied for anticancer and antibacterial activities. nih.gov
Iron(III)OctahedralInvestigated for biological relevance and novel material properties. nih.gov
Manganese(II)OctahedralExplored for creating new coordination compounds with potential bio-activity. nih.gov
Cobalt(II)OctahedralStudied for applications in drug design. nih.gov

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains features that are conducive to forming such higher-order assemblies. The pyrazine ring is known to act as a bridging ligand, capable of connecting two or more metal centers to form coordination polymers or discrete multinuclear complexes. researchgate.net

This bridging capability is a cornerstone of creating metal-organic frameworks (MOFs) and other supramolecular materials. researchgate.net Furthermore, the piperidinone part of the molecule, while not as rigid as other linkers, could participate in weaker interactions like hydrogen bonding (if modified, for example, by reduction of the ketone to an alcohol) or dipole-dipole interactions. The interplay between strong, directional coordination bonds involving the pyrazine ring and weaker, non-covalent forces could guide the self-organization of these molecules into well-defined one-, two-, or three-dimensional networks. Research in this area focuses on creating materials with specific functions, such as porosity for gas storage or tailored electronic properties.

Role in Analytical Chemistry Method Development

The development of sensitive and selective analytical methods is critical in many areas of science. Derivatization, the process of chemically modifying an analyte to enhance its detection, is a key strategy in this endeavor. This compound possesses structural motifs that suggest its potential as a versatile tool in analytical chemistry.

In chromatographic techniques like high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), derivatization is often employed to improve the separation and detection of target molecules. nih.gov Reagents containing piperidine or piperazine (B1678402) moieties have been successfully used for this purpose. For example, N-(4-aminophenyl)piperidine has been developed as a derivatization tag to significantly improve the detection of organic acids by mass spectrometry, with detection limits improving by up to 2100-fold. nih.gov Similarly, other chiral piperazine derivatives have been synthesized to act as reagents for the enantiospecific determination of chiral carboxylic acids. researchgate.net

Following these precedents, this compound could serve as a parent structure for a new class of derivatization agents. The piperidin-4-one functionality can be modified, for instance, into an amino group, which could then react with analytes such as carboxylic acids or aldehydes. The pyrazine ring would function as the "reporter" part of the tag, as its nitrogen atoms can be readily protonated, leading to a strong signal in positive-ion mode electrospray ionization-mass spectrometry (ESI-MS). This would enhance the sensitivity of detection for analytes that are otherwise difficult to measure. nih.govrdd.edu.iq

Spectroscopic probes are molecules that exhibit a change in their optical properties (e.g., color or fluorescence) upon binding to a specific analyte. Nitrogen-containing aromatic heterocycles are frequently incorporated into the structure of such probes. tandfonline.com For instance, derivatives of quinoxaline, which contains a pyrazine ring fused to a benzene (B151609) ring, have been developed as fluorescence derivatization reagents. tandfonline.com

The pyrazine ring in this compound provides a potential chromophoric or fluorophoric core. While the parent compound itself may not be strongly fluorescent, its structure could be modified to create a sensitive spectroscopic probe. The binding of a target analyte to a receptor site engineered into the molecule could cause a conformational change or an electronic perturbation that "switches on" or modulates the fluorescence of the pyrazine moiety. Research in this area could lead to the development of new sensors for detecting metal ions or small organic molecules in biological or environmental samples. For example, a related reagent, 4-diazomethylpyridine, has been designed for labeling prostaglandins (B1171923) to enable their determination by LC-MS/MS. researchgate.net This demonstrates the utility of pyridine-like nitrogen heterocycles in creating highly sensitive analytical probes.

Catalytic Applications and Organocatalysis involving this compound

While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, the structural motifs within the molecule—a pyrazine ring and a piperidin-4-one core—are individually recognized for their roles in various catalytic systems. The presence of multiple nitrogen atoms and a carbonyl group suggests its potential as a ligand for metal-catalyzed reactions or as a scaffold in organocatalysis. This section explores the potential catalytic and organocatalytic applications of this compound by examining the established catalytic relevance of its constituent chemical moieties.

The pyrazine moiety, a diazine ring, is a well-known component in ligands for transition metal catalysis. The nitrogen atoms can coordinate with metal centers, influencing their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity of the resulting complex. Pyrazine-containing ligands have been employed in a variety of catalytic transformations, including coupling reactions and oxidation processes. nih.gov

The piperidin-4-one framework can serve as a versatile scaffold for the design of organocatalysts. The ketone functionality can participate in enamine or iminium ion catalysis, which are fundamental strategies in organocatalysis for the asymmetric synthesis of complex molecules. Furthermore, the piperidine nitrogen can be functionalized to introduce additional catalytic groups or to tune the steric and electronic properties of the catalyst.

Potential as a Ligand in Metal-Catalyzed Reactions

The nitrogen atoms of the pyrazine ring in this compound can act as bidentate or monodentate ligands for a variety of transition metals. The resulting metal complexes could potentially catalyze a range of organic transformations. For instance, pyrazine derivatives have been explored as ligands in copper-catalyzed oxidation reactions. In one study, pyrazole-based ligands, which share structural similarities with the pyrazine moiety, were used to form in-situ copper(II) complexes that effectively catalyzed the oxidation of catechol to o-quinone. The catalytic activity was found to be dependent on the nature of the ligand and the counterion of the copper salt.

Table 1: Examples of Pyrazine and Piperidine Derivatives in Catalysis
Catalyst/Ligand SystemReaction TypeSubstratesKey Findings
Pyrazole-based ligands with Copper(II) saltsOxidationCatecholThe in-situ formed complexes showed good catalytic activity for the oxidation to o-quinone.
Palladium-catalyzed asymmetric hydrogenationHydrogenationPyrazin-2-olsProvided a facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. nih.gov
Ru1CoNP/HAP surface single-atom alloy catalystReductive Amination/RearrangementFurfural (B47365), NH3, H2Enabled the transformation of furfural to N-heterocyclic piperidine under mild conditions with high yield. nih.gov
Chiral secondary aminesOrganocatalytic aza-Michael/hemiacetalDisubstituted hydrazines and α,β-unsaturated aldehydesSynthesis of pyrazolidine (B1218672) derivatives with good yields and high diastereoselectivities.

Potential in Organocatalysis

The piperidin-4-one core of this compound is a key structural element that could be exploited in organocatalysis. The secondary amine of the piperidine ring can react with the internal ketone to form an enamine, a key intermediate in many organocatalytic reactions. This enamine can then participate in various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and α-functionalizations.

Research into pyrrolidine-based organocatalysts, which are structurally related to piperidines, has demonstrated the effectiveness of this approach. For example, prolinamide derivatives have been used to catalyze the aldol reaction of isatin (B1672199) with acetone, with the catalyst's performance attributed to a combination of hydrogen bonding and π–π stacking interactions. nih.gov Similarly, the pyrazine ring in this compound could engage in non-covalent interactions with substrates, potentially influencing the stereochemical outcome of a reaction.

Furthermore, the ketone group in the 4-position of the piperidine ring could be used to generate iminium ions, another important class of intermediates in organocatalysis. These electrophilic species can undergo a variety of nucleophilic additions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

While specific research on the organocatalytic applications of this compound is lacking, the principles established with similar heterocyclic scaffolds suggest its potential as a precursor for novel organocatalysts. The synthesis of derivatives with tailored steric and electronic properties could lead to the development of efficient and selective catalysts for a range of organic transformations. For example, the introduction of bulky substituents on the piperidine or pyrazine ring could create a chiral pocket around the catalytic site, enabling high levels of enantioselectivity.

Emerging Research Directions and Future Perspectives for 1 Pyrazin 2 Yl Piperidin 4 One

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with pharmaceutical research is revolutionizing the drug discovery pipeline, offering powerful tools to enhance efficiency, reduce costs, and increase the probability of success. bpasjournals.comdoaj.org For a scaffold like 1-(Pyrazin-2-yl)piperidin-4-one, these computational approaches can be applied at multiple critical stages, from initial target identification to predicting clinical trial outcomes. nih.gov

Key Applications of AI/ML:

Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and metabolomics to identify and validate novel biological targets for which derivatives of this compound might show high affinity and selectivity. researchgate.net

High-Throughput Virtual Screening: ML models can screen immense virtual libraries of compounds derived from the core scaffold against a specific protein target. nih.gov This process, which is significantly faster and more cost-effective than traditional high-throughput screening, can predict binding affinity and help prioritize the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound framework, optimized for desired properties such as high potency, low toxicity, and specific pharmacokinetic profiles.

ADMET Prediction: A significant cause of late-stage drug failure is unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties with increasing accuracy, allowing for the early-stage filtering of compounds likely to fail, thereby reducing costly experimental work. researchgate.net

The integration of these AI/ML-driven strategies promises a paradigm shift, moving from serendipitous discovery to rational, data-driven design of new medicines based on the this compound structure. bpasjournals.comresearchgate.net

Table 1: AI/ML Integration in the Drug Discovery Workflow for this compound Derivatives

Discovery Phase Application of AI/ML Potential Impact
Target Identification Analysis of biological data (genomics, proteomics) to identify novel protein targets. researchgate.netDiscovery of new therapeutic applications.
Lead Generation High-throughput virtual screening of virtual compound libraries. nih.govRapid identification of potent hit compounds.
Lead Optimization Generative models for de novo design; prediction of ADMET properties. researchgate.netDesign of safer, more effective drug candidates.
Preclinical Studies Prediction of toxicity and pharmacokinetic profiles. researchgate.netReduction in animal testing and late-stage failures.

Novel Synthetic Methodologies (e.g., C-H Activation, Photoredox Catalysis)

Recent advances in synthetic organic chemistry offer more efficient, sustainable, and versatile routes to complex molecules like this compound and its derivatives. Traditional methods often require multiple steps, harsh reaction conditions, and the use of pre-functionalized starting materials. Modern techniques such as C-H activation and photoredox catalysis are overcoming these limitations.

C-H Activation: Transition-metal-catalyzed C-H activation has become a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. sioc-journal.cn For the this compound scaffold, this could enable:

Direct functionalization of the pyrazine (B50134) ring or the piperidine (B6355638) backbone without the need for prior installation of activating groups.

More atom- and step-economical syntheses of complex analogs, reducing waste and cost. sioc-journal.cn

Photoredox Catalysis: Visible-light photoredox catalysis uses light energy to initiate single-electron transfer processes, enabling reactions to proceed under exceptionally mild conditions. mdpi.com This methodology has been successfully applied to the synthesis and functionalization of piperidine and piperazine (B1678402) structures. nih.govtcichemicals.com Potential applications include:

The α-amino C–H arylation of the piperidine ring to introduce diverse substituents. nih.gov

The construction of the core piperidone ring itself through novel annulation reactions. beilstein-journals.org

Facilitating reactions that are difficult to achieve with conventional thermal methods, thereby expanding the accessible chemical space for new derivatives. nih.gov

These advanced synthetic tools not only streamline the production of known compounds but also open the door to novel molecular architectures that were previously inaccessible.

Table 2: Comparison of Synthetic Methodologies

Methodology Key Features Advantages for Synthesizing Piperidone Derivatives
Traditional Synthesis Often multi-step, may require harsh conditions (high temp/pressure, strong acids/bases).Well-established and reliable for specific transformations.
C-H Activation Direct functionalization of C-H bonds, typically catalyzed by transition metals. sioc-journal.cnIncreased atom economy, fewer synthetic steps, access to novel derivatives. sioc-journal.cn
Photoredox Catalysis Uses visible light and a photocatalyst to drive reactions under mild conditions. mdpi.comnih.govHigh functional group tolerance, unique reaction pathways, enhanced sustainability. nih.gov

Exploration of New Biochemical Targets and Pathways

The piperidin-4-one nucleus is a recognized pharmacophore present in compounds with a wide array of biological activities, including anticancer and antiviral properties. nih.gov The future exploration of this compound will involve identifying and validating new biochemical targets and pathways to treat a broader range of diseases.

Computational Target Prediction: In silico tools like SwissTargetPrediction can analyze a molecule's structure and predict its most likely protein targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org Applying these methods to a library of this compound analogs can generate hypotheses for new therapeutic indications, guiding subsequent experimental validation. clinmedkaz.org

Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores. The this compound scaffold could be explored for its potential to inhibit specific kinases involved in cancer cell proliferation or inflammatory pathways.

GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of this scaffold may allow it to act as a modulator for specific GPCRs implicated in neurological or metabolic disorders.

Anti-Infective Targets: Given the known antimicrobial activities of some piperidine derivatives, new research could focus on screening this compound analogs against novel targets in bacteria, viruses, or parasites. mdpi.com

By combining computational predictions with phenotypic screening and target-based assays, researchers can systematically uncover new biological functions and therapeutic potential for this versatile chemical entity.

Development of Advanced Analytical Techniques for Characterization

As more complex and subtle analogs of this compound are synthesized, the need for sophisticated analytical techniques to ensure their structural integrity, purity, and full characterization becomes paramount. While standard techniques like NMR and basic mass spectrometry remain essential, advanced methods provide deeper insights.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming elemental composition and identifying unknown metabolites or impurities during drug development.

Tandem Mass Spectrometry (MS/MS): This technique allows for detailed structural elucidation by fragmenting the parent molecule and analyzing the resulting pieces. This is particularly useful for pinpointing the exact location of substituents on the heterocyclic framework.

Advanced Chromatographic Methods: Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are critical for separating closely related analogs and quantifying purity with high precision. pharmafocusamerica.com

Collision Cross-Section (CCS) Prediction: Computational tools can now predict the CCS of a molecule, which is a measure of its shape in the gas phase. uni.lu This predicted value can be compared with experimental data from ion mobility-mass spectrometry, providing an additional layer of confidence in compound identification. uni.lu

The application of these advanced analytical tools is indispensable for meeting the rigorous quality and regulatory standards required for modern pharmaceutical development. mdpi.commdpi.com

Q & A

Basic Research Question

  • LC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~200°C).
  • NMR Stability Studies : Track pH-dependent keto-enol tautomerism affecting reactivity .

How do structural modifications at the piperidin-4-one ring affect pharmacological profiles?

Advanced Research Question
Substituent effects are evaluated via SAR studies:

ModificationBiological ImpactReference
C3 Methylation Increases metabolic stability but reduces ACK1 affinity (ΔIC₅₀ = +15 nM)
C6 Fluorination Enhances blood-brain barrier penetration (logP reduction by 0.5)
N-Substitution Improves solubility (e.g., PEG chains) but may introduce toxicity

What are the best practices for crystallographic data collection and refinement for this compound?

Basic Research Question

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Twinning and disorder (common in flexible piperidinone rings) require careful treatment via TWIN/BASF commands .

How can researchers address low yields in multi-step syntheses of this compound?

Advanced Research Question

  • Flow Chemistry : Continuous processing minimizes intermediate degradation (yield improvement ~20%).
  • Microwave Assistance : Accelerates coupling steps (e.g., Buchwald-Hartwig amination) with precise temperature control .
  • Byproduct Analysis : Use GC-MS to identify and suppress side reactions (e.g., over-alkylation) .

What in vitro models are appropriate for preliminary toxicity screening?

Basic Research Question

  • Hepatotoxicity : Primary human hepatocytes assess CYP450 inhibition.
  • Cardiotoxicity : hERG channel assays (IC₅₀ > 10 μM desired).
  • Genotoxicity : Ames test (+/- metabolic activation) .

How does the compound’s conformational flexibility impact its mechanism of action?

Advanced Research Question
The piperidin-4-one ring adopts chair and boat conformations, influencing binding:

  • Chair Conformation : Stabilizes hydrogen bonding with ACK1’s hinge region.
  • Boat Conformation : Facilitates π-stacking with pyrazine in hydrophobic pockets.
    Free energy calculations (MM/PBSA) quantify conformational preferences during MD trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.